N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide
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Overview
Description
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3-chlorobenzyl group and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl bromide with 4-methyl-1H-pyrazole in the presence of a base such as sodium hydride to form the intermediate 1-(3-chlorobenzyl)-1H-pyrazole. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring and benzenesulfonamide moiety can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide, dichloromethane.
Catalysts: Palladium catalysts for coupling reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl bromide: Used as a starting material in the synthesis of the target compound.
4-Chlorobenzyl bromide: Similar structure but with the chlorine atom in a different position.
3-Methoxybenzyl bromide: Similar structure with a methoxy group instead of a chlorine atom.
Uniqueness
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzenesulfonamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16ClN3O2S |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-13-5-7-17(8-6-13)24(22,23)20-16-10-19-21(12-16)11-14-3-2-4-15(18)9-14/h2-10,12,20H,11H2,1H3 |
InChI Key |
GWRISJYVYHZFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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